molecular formula C23H17NO B2355995 1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol CAS No. 15431-97-7

1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol

Cat. No.: B2355995
CAS No.: 15431-97-7
M. Wt: 323.395
InChI Key: QYWDKWVJUNCOKP-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol is an organic compound with the molecular formula C23H17NO It is a derivative of naphthol and is characterized by the presence of a benzene-N-phenylcarboximidoyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol typically involves the condensation reaction between naphthalen-2-ol and benzene-N-phenylcarboximidoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the imidoyl group. The reaction conditions include maintaining the temperature between 0°C to 5°C to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized naphthalene derivatives, reduced amine derivatives, and various substituted naphthalene compounds .

Scientific Research Applications

1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The imidoyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol is unique due to its specific imidoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Properties

IUPAC Name

1-(C,N-diphenylcarbonimidoyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO/c25-21-16-15-17-9-7-8-14-20(17)22(21)23(18-10-3-1-4-11-18)24-19-12-5-2-6-13-19/h1-16,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWDKWVJUNCOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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